

Spectroscopic Profile of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B1347268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Methyl-2-phenylpyrimidine-5-carboxylic acid** (CAS No. 103249-79-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of closely related analogues and established principles of NMR, IR, and mass spectrometry. This guide is intended to assist researchers in the identification and characterization of this and similar pyrimidine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methyl-2-phenylpyrimidine-5-carboxylic acid**.

Predicted ^1H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0	br s	1H	-COOH
~8.90	s	1H	H6 (pyrimidine)
~8.40-8.30	m	2H	ortho-H (phenyl)
~7.60-7.50	m	3H	meta-, para-H (phenyl)
~2.70	s	3H	-CH ₃

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Assignment
~167.0	-COOH
~164.0	C2 (pyrimidine)
~162.0	C4 (pyrimidine)
~158.0	C6 (pyrimidine)
~137.0	C1' (phenyl, ipso)
~131.0	C4' (phenyl, para)
~129.0	C2', C6' (phenyl, ortho)
~128.5	C3', C5' (phenyl, meta)
~120.0	C5 (pyrimidine)
~24.0	-CH ₃

Predicted IR Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (carboxylic acid)
~1600, ~1580, ~1480	Medium-Strong	C=C and C=N stretching (pyrimidine and phenyl rings)
~1450	Medium	C-H bend (methyl)
~1300	Medium	C-O stretch / O-H bend (carboxylic acid)
~770, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
214	High	[M] ⁺ (Molecular Ion)
197	Medium	[M - OH] ⁺
169	Medium	[M - COOH] ⁺
103	High	[C ₆ H ₅ CN] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

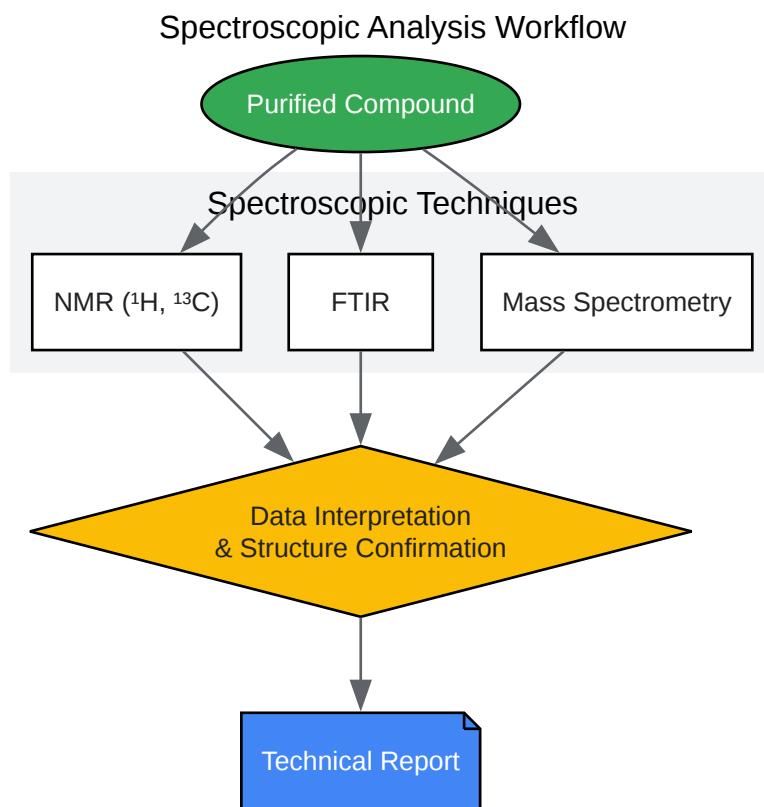
A sample of **4-Methyl-2-phenylpyrimidine-5-carboxylic acid** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.


Workflow and Data Analysis Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **4-Methyl-2-phenylpyrimidine-5-carboxylic acid**.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic route for pyrimidine-5-carboxylic acids.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization of the target compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347268#spectroscopic-data-of-4-methyl-2-phenylpyrimidine-5-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com